1-Isocyanato-3,5-dimethoxybenzene

Descripción

Contextualization within Modern Organic Synthesis and Materials Science

In the realm of contemporary organic synthesis, the demand for efficient and versatile building blocks is ever-present. Aryl isocyanates, including 1-Isocyanato-3,5-dimethoxybenzene, have risen to prominence as crucial reagents. nih.gov Their utility spans across diverse fields such as pharmaceuticals, agrochemicals, and fine chemicals. nih.gov The isocyanate functional group (-N=C=O) is highly electrophilic, rendering it susceptible to attack by a variety of nucleophiles. nih.govwikipedia.org This inherent reactivity is the cornerstone of its widespread application. nih.gov

In materials science, aryl isocyanates are fundamental monomers for the production of polyurethanes, a versatile class of polymers. wikipedia.orgontosight.ai The properties of the resulting polyurethane can be fine-tuned by the choice of the aryl isocyanate, with aromatic isocyanates generally exhibiting higher reactivity than their aliphatic counterparts. aidic.it This allows for the design of materials with specific characteristics, ranging from rigid foams used in insulation to flexible coatings and adhesives. wikipedia.orgontosight.aiontosight.ai

Significance of Aryl Isocyanates as Versatile Synthetic Intermediates

Aryl isocyanates are prized for their ability to readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids (which subsequently decompose to amines and carbon dioxide), respectively. wikipedia.orgontosight.ai These reactions are fundamental to the synthesis of a vast number of organic compounds. For instance, the formation of urea (B33335) linkages is critical in the development of many pharmaceutical drugs. nih.gov

The reactivity of an aryl isocyanate is influenced by the nature of the substituents on the aromatic ring. nih.govaidic.it Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity. Conversely, electron-donating groups, such as the methoxy (B1213986) groups in this compound, tend to decrease reactivity. nih.gov This modulation of reactivity allows for a degree of control in synthetic design.

The synthesis of aryl isocyanates themselves can be achieved through several methods, with the phosgenation of amines being a common industrial process. nih.gov Other laboratory-scale methods include the Curtius, Hofmann, and Lossen rearrangements. nih.govwikipedia.org

Overview of this compound as a Substituted Aryl Isocyanate

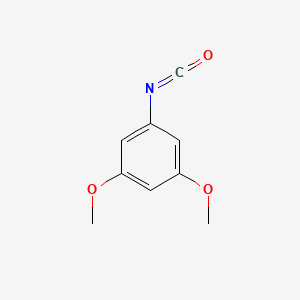

This compound is an aromatic compound characterized by an isocyanate group and two methoxy groups attached to a benzene (B151609) ring at positions 1, 3, and 5. The presence of the two electron-donating methoxy groups influences its reactivity, making it a moderately reactive aryl isocyanate. nih.gov

One documented synthesis of this compound involves the reaction of 3,5-dimethoxyaniline (B133145) with phosgene (B1210022) in toluene (B28343). prepchem.com The resulting crude product can then be purified. prepchem.com

The primary utility of this compound lies in its role as a precursor in the synthesis of more complex molecules. For example, it can be reacted with amines to form various urea derivatives or with alcohols to produce carbamates.

Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3,5-Dimethoxyphenyl isocyanate |

| CAS Number | 54132-76-2 |

| Molecular Formula | C₉H₉NO₃ |

| Appearance | Not specified in provided results |

| Reactivity | Reacts with nucleophiles like alcohols and amines |

Propiedades

IUPAC Name |

1-isocyanato-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-8-3-7(10-6-11)4-9(5-8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKQOUWMYSIQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371198 | |

| Record name | 1-isocyanato-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54132-76-2 | |

| Record name | 1-isocyanato-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54132-76-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Isocyanato 3,5 Dimethoxybenzene

Phosgene-Based Isocyanation Routes

The classical and most direct industrial method for synthesizing aryl isocyanates involves the use of phosgene (B1210022) or its safer liquid derivatives, diphosgene and triphosgene. rsc.orgnih.gov This approach is characterized by its high efficiency and yield but is marred by the extreme toxicity of phosgene. digitellinc.com

The synthesis of 1-isocyanato-3,5-dimethoxybenzene is commonly accomplished through the reaction of its corresponding amine precursor, 3,5-dimethoxyaniline (B133145), with phosgene. prepchem.com In a typical procedure, a solution of 3,5-dimethoxyaniline in an inert solvent like toluene (B28343) is added dropwise to a solution of phosgene in the same solvent. prepchem.com The reaction proceeds to form an intermediate carbamoyl (B1232498) chloride, which upon heating, eliminates hydrogen chloride to yield the final isocyanate product.

Step 1 (Carbamoyl chloride formation): 3,5-(CH₃O)₂C₆H₃NH₂ + COCl₂ → 3,5-(CH₃O)₂C₆H₃NHCOCl + HCl

Step 2 (Dehydrochlorination): 3,5-(CH₃O)₂C₆H₃NHCOCl → 3,5-(CH₃O)₂C₆H₃NCO + HCl

This method is suitable for producing aryl isocyanates from amines with relatively high boiling points. acs.org

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters include temperature control, reaction time, and the management of byproducts.

| Parameter | Condition | Purpose | Source |

| Starting Material | 3,5-dimethoxyaniline | Amine precursor | prepchem.com |

| Reagent | Phosgene | Isocyanate forming agent | prepchem.com |

| Solvent | Toluene | Inert reaction medium | prepchem.com |

| Initial Temperature | 10°C - 20°C | Control initial reaction rate | prepchem.com |

| Reaction Time | 30 minutes (reflux) | Ensure complete conversion | prepchem.com |

| Workup | Solvent removal under reduced pressure | Isolation of crude product | prepchem.com |

| Purification | Conversion to carbamate (B1207046), followed by chromatography | Obtain high purity final product | prepchem.com |

Phosgene-Free and Green Chemistry Approaches

Growing safety and environmental concerns over the use of phosgene have spurred the development of alternative, "greener" synthetic routes to isocyanates. digitellinc.com These methods avoid the use of highly toxic reagents and often proceed under milder conditions.

Carbonylative methods represent a significant phosgene-free platform for producing isocyanates from readily available starting materials. chinesechemsoc.org One of the most explored alternatives is the direct reductive carbonylation of nitroarenes, which would convert a nitro-precursor like 1,3-dimethoxy-5-nitrobenzene (B8026002) directly to the isocyanate using carbon monoxide. digitellinc.com

Another advanced strategy involves the palladium-catalyzed carbonylation of hydroxylamine (B1172632) derivatives. chinesechemsoc.org This approach merges hydroaminocarbonylation with a Lossen rearrangement to generate the isocyanate intermediate, which can then be used in subsequent reactions. chinesechemsoc.org These transition-metal-catalyzed processes are highly atom-economical and offer a sustainable pathway to valuable carbonylated compounds. chinesechemsoc.org

The Lossen rearrangement is a classical and viable phosgene-free method for synthesizing isocyanates from hydroxamic acid precursors. wikipedia.orgresearchgate.net The reaction involves the conversion of a hydroxamic acid (R-CO-NHOH), or more commonly an activated derivative (e.g., an acyl hydroxamate), into an isocyanate (R-NCO). wikipedia.orgnumberanalytics.com For the synthesis of this compound, the required precursor would be 3,5-dimethoxybenzoyl hydroxamic acid.

The mechanism proceeds through the formation of a conjugate base of the hydroxamic acid, followed by a concerted rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous expulsion of a carboxylate or related leaving group. wikipedia.org Recent advancements have demonstrated that the Lossen rearrangement can be initiated directly from free hydroxamic acids under mild conditions, for example, using nitriles and a catalytic amount of base, avoiding the need for stoichiometric activating agents. researchgate.netacs.org This transformation is synthetically useful as it starts from readily available carboxylic acids and avoids the use of explosive azide (B81097) reagents common in other rearrangement reactions like the Curtius rearrangement. researchgate.net

| Rearrangement | Precursor | Key Intermediate | Advantage |

| Lossen | Hydroxamic Acid | Isocyanate | Phosgene-free, avoids azides |

| Curtius | Acyl Azide | Isocyanate | Versatile for various acids |

| Hofmann | Primary Amide | Isocyanate | Uses common reagents |

| Schmidt | Carboxylic Acid | Isocyanate | Direct from carboxylic acid |

Several other phosgene-free methods have been developed to convert amines or their derivatives into isocyanates. These alternative functionalization strategies provide diverse options for synthesizing this compound.

Staudinger–Aza-Wittig Reaction: This reaction involves the treatment of an azide (e.g., 1-azido-3,5-dimethoxybenzene) with a phosphine (B1218219) to form an iminophosphorane. Subsequent reaction with carbon dioxide generates the isocyanate. beilstein-journals.org This method is compatible with a wide range of functional groups. beilstein-journals.org

Dehydration of Carbamic Acids: Aryl amines, such as 3,5-dimethoxyaniline, can react with atmospheric carbon dioxide in the presence of a base to form a carbamic acid salt. This intermediate can then be dehydrated using mild reagents, such as those used in Swern oxidations, to yield the corresponding isocyanate. scholaris.ca

Reaction of Formamides: A non-phosgene route involves reacting an organic formamide (B127407) with a diorganocarbonate. The resulting product can then be thermolyzed to produce the organic isocyanate in high yield. google.com

Urea-Based Methods: The "urea process" involves synthesizing a carbamate from urea (B33335), an alcohol, and an amine. The carbamate is then decomposed thermally to produce the isocyanate, with byproducts that can be recycled, creating a "zero emission" pathway. acs.org

Nickel-Catalyzed Cyanate (B1221674) Reaction: Organic halides can be reacted with a metal cyanate in the presence of a zero-valent nickel complex catalyst to form isocyanates. google.com

Catalytic Systems in Isocyanate Synthesis

The use of catalytic systems offers significant advantages in the synthesis of isocyanates, often providing milder reaction conditions and improved efficiency compared to traditional stoichiometric methods.

Palladium-Catalyzed Approaches to Alkenyl Isocyanates

While the direct palladium-catalyzed synthesis of alkenyl isocyanates is a specialized area, the principles of palladium catalysis are highly relevant to the formation of aryl isocyanates like this compound. Palladium-catalyzed reactions provide a powerful avenue for the formation of the isocyanate group on an aromatic ring.

One of the most significant palladium-catalyzed methods is the carbonylation of nitroaromatic compounds. researchgate.netresearchgate.netcore.ac.uk This approach avoids the use of highly toxic phosgene, a key reagent in traditional isocyanate synthesis. nih.gov The catalytic cycle typically involves the reduction of the nitro group and subsequent carbonylation, facilitated by a palladium complex. The mechanism of these reactions can be complex and is the subject of ongoing study. researchgate.net Research has shown that the choice of ligands, such as phosphines, and the presence of co-catalysts can significantly influence the reaction's efficiency and selectivity. researchgate.net

Another relevant palladium-catalyzed route is the cyanation of aryl halides, which can serve as precursors to isocyanates. scispace.comresearchgate.netorganic-chemistry.orgnih.govorganic-chemistry.org Palladium catalysts, often in combination with specific ligands, facilitate the coupling of an aryl halide with a cyanide source. The resulting aryl nitrile can then be converted to the corresponding isocyanate. While not a direct synthesis, this two-step approach offers a versatile and often milder alternative to traditional methods. The development of these palladium-catalyzed cyanations has seen significant advancements, with methods now available that utilize non-toxic cyanide sources and operate under mild conditions. organic-chemistry.orgorganic-chemistry.org

Mechanistic studies of palladium-catalyzed reactions involving isocyanides, which are isomers of isocyanates, also provide valuable insights. dntb.gov.uaacs.orgmdpi.com These studies help to elucidate the fundamental steps of palladium-mediated transformations involving the C-N-O functionality.

Role of Brønsted Superacids in Related Isocyanate Chemistry

Brønsted superacids, such as trifluoromethanesulfonic acid (triflic acid), have emerged as potent catalysts in various organic transformations, including those involving isocyanates. rsc.org While direct Brønsted superacid-catalyzed synthesis of this compound is not widely documented, their application in related isocyanate chemistry highlights their potential.

For instance, triflic acid has been shown to promote the cycloisomerization of 2-alkynylphenyl isocyanates to form indole (B1671886) derivatives. rsc.org This demonstrates the ability of strong Brønsted acids to activate the isocyanate group towards intramolecular reactions. The high acidity of these catalysts can facilitate the formation of reactive intermediates that would otherwise not be accessible under milder conditions.

Furthermore, the use of strong acids can be envisioned in the context of the Curtius rearrangement, a classical method for isocyanate synthesis. nih.govwikipedia.orgnih.govorganic-chemistry.org This reaction involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate. While typically a thermal process, the presence of a Brønsted superacid could potentially lower the activation energy for the rearrangement, allowing the reaction to proceed at lower temperatures. This could be particularly advantageous for substrates with sensitive functional groups. The synthesis of triflic acid itself has been well-established, making it an accessible catalyst for such potential applications. google.comorgsyn.org

Novel Synthetic Route Development and Mechanistic Studies

Research into novel synthetic routes for this compound is driven by the desire for safer, more efficient, and environmentally benign processes. A key focus is the avoidance of phosgene, a highly toxic and corrosive reagent traditionally used for isocyanate production. nih.govwikipedia.orggoogle.comnih.gov

One of the most promising phosgene-free routes to aryl isocyanates is the Curtius rearrangement of a corresponding acyl azide. nih.govwikipedia.orgnih.govorganic-chemistry.org For the synthesis of this compound, this would involve the following steps:

Preparation of 3,5-dimethoxybenzoyl chloride: This can be synthesized from the commercially available 3,5-dimethoxybenzoic acid.

Formation of 3,5-dimethoxybenzoyl azide: The acyl chloride is then reacted with an azide salt, such as sodium azide, to form 3,5-dimethoxybenzoyl azide. lookchem.comchemcd.comlookchem.com

Thermal rearrangement: The acyl azide is then heated, causing it to lose nitrogen gas and rearrange to form this compound.

The mechanism of the Curtius rearrangement is believed to be a concerted process, where the migration of the aryl group and the expulsion of nitrogen gas occur simultaneously. wikipedia.org This ensures the retention of the stereochemistry of the migrating group.

Below is a table summarizing a potential synthetic sequence via the Curtius rearrangement:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 3,5-Dimethoxybenzoic acid | Thionyl chloride or Oxalyl chloride | 3,5-Dimethoxybenzoyl chloride sigmaaldrich.com |

| 2 | 3,5-Dimethoxybenzoyl chloride | Sodium azide | 3,5-Dimethoxybenzoyl azide lookchem.com |

| 3 | 3,5-Dimethoxybenzoyl azide | Heat | This compound |

The traditional method for synthesizing this compound involves the direct phosgenation of 3,5-dimethoxyaniline. sigmaaldrich.comnih.gov This reaction is typically high-yielding but suffers from the use of hazardous phosgene. Mechanistic studies of phosgenation indicate the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to give the isocyanate.

The development of alternative, phosgene-free methods, such as the Curtius rearrangement and palladium-catalyzed carbonylations, represents a significant advancement in the sustainable synthesis of this compound and other valuable isocyanates. rsc.orgorganic-chemistry.org

Reaction Mechanisms and Chemical Transformations

Nucleophilic Addition Reactions of the Isocyanate Moiety

The isocyanate group is highly susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon of the isocyanate, followed by protonation of the nitrogen atom, leading to a variety of substituted products.

Formation of Urea (B33335) and Thiourea Derivatives

Aryl isocyanates are common precursors for the synthesis of urea and thiourea derivatives through reactions with amines and thiols, respectively. The reaction with an amine yields a substituted urea, a structural motif present in numerous biologically active compounds and materials. nih.govorganic-chemistry.org The general approach involves the reaction of an amine with an isocyanate, which proceeds readily to form the urea derivative. nih.gov

While specific studies detailing the reaction of 1-isocyanato-3,5-dimethoxybenzene to form a wide range of urea derivatives are not extensively documented in readily available literature, the reaction follows a well-established mechanism. For instance, the reaction with a primary amine (R-NH₂) would proceed as follows:

Table 1: Illustrative Synthesis of a Urea Derivative This table presents a generalized reaction scheme for the formation of a urea derivative from this compound and a generic primary amine.

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH₂) | N-(3,5-dimethoxyphenyl)-N'-R-urea |

Similarly, reaction with a thiol (R-SH) would yield the corresponding thiocarbamate, and subsequent reaction pathways can lead to thiourea derivatives.

Reactions with Amines and Alcohols

The reaction of isocyanates with amines is a cornerstone for the synthesis of unsymmetrical ureas. asianpubs.orgorganic-chemistry.org This reaction is typically efficient and proceeds under mild conditions. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate, forming a stable carbon-nitrogen bond.

Alcohols react with isocyanates to form carbamates, also known as urethanes. researchgate.net This reaction is of immense industrial importance for the production of polyurethane polymers. researchgate.net The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. mdpi.comkuleuven.be The reaction rate can be influenced by the nature of the alcohol and the isocyanate, as well as the presence of catalysts. mdpi.comresearchgate.net

Table 2: Nucleophilic Addition Products of this compound This table outlines the expected products from the reaction of this compound with common nucleophiles.

| Nucleophile | Reagent Class | Product Class |

| R-NH₂ | Amine | Substituted Urea |

| R-OH | Alcohol | Carbamate (B1207046) (Urethane) |

Cycloaddition Reactions Involving Aryl Isocyanates

Aryl isocyanates can participate in cycloaddition reactions, providing a powerful tool for the synthesis of heterocyclic compounds. These reactions involve the concerted or stepwise formation of a cyclic molecule from two or more unsaturated molecules.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Isoquinolones)

Aryl isocyanates are valuable reagents in the synthesis of various nitrogen-containing heterocycles. organic-chemistry.orgresearchgate.net For example, they can be used in transition-metal-catalyzed C-H activation and annulation reactions to construct isoquinolone scaffolds. organic-chemistry.org Isoquinolones are a class of compounds with significant applications in medicinal chemistry and materials science. researchgate.net While the direct use of this compound in these specific syntheses is not explicitly detailed in the provided search results, its participation in such rhodium-catalyzed intermolecular cyclizations with compounds like benzocyclobutenols is mechanistically plausible. organic-chemistry.org

Applications in the Construction of Diverse Organic Scaffolds

The reactivity of the isocyanate group in cycloaddition reactions extends to the construction of a wide array of organic scaffolds. These reactions offer a route to complex molecular architectures from relatively simple starting materials. The ability of aryl isocyanates to react with various unsaturated partners makes them versatile building blocks in synthetic organic chemistry.

Rearrangement Reactions Facilitating Isocyanate Formation

The synthesis of aryl isocyanates, including this compound, often relies on rearrangement reactions where a nitrogen-containing functional group migrates to an adjacent carbonyl carbon, with the concurrent loss of a small molecule.

The Curtius rearrangement is a widely used method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.govwikipedia.orgthermofisher.com This thermal or photochemical reaction proceeds with the loss of nitrogen gas and the migration of the aryl group to the nitrogen atom. wikipedia.orgorganic-chemistry.org The resulting isocyanate can then be used in subsequent reactions without isolation. nih.gov This method is valued for its tolerance of a wide range of functional groups and its stereospecificity. nih.gov

The synthesis of this compound would likely start from 3,5-dimethoxybenzoic acid. The carboxylic acid is first converted to an acyl azide, typically by reaction with diphenylphosphoryl azide (DPPA) or via an acid chloride and sodium azide. nih.gov The subsequent thermal decomposition of the acyl azide leads to the desired isocyanate. nih.govwikipedia.org

Table 3: Key Rearrangement Reactions for Isocyanate Synthesis This table summarizes common rearrangement reactions used for the synthesis of aryl isocyanates.

| Rearrangement | Starting Material | Key Intermediate | Product |

| Curtius | Carboxylic Acid | Acyl Azide | Isocyanate |

| Hofmann | Primary Amide | N-haloamide | Isocyanate |

| Lossen | Hydroxamic Acid | O-acyl derivative | Isocyanate |

Other related methods for isocyanate synthesis include the Hofmann rearrangement of primary amides and the Lossen rearrangement of hydroxamic acids. nih.gov These reactions also proceed through an isocyanate intermediate and offer alternative synthetic routes depending on the available starting materials and desired reaction conditions.

Friedel-Crafts Type Reactions with Isocyanates and Isothiocyanates

Aryl isocyanates, including this compound, can undergo Friedel-Crafts type reactions with electron-rich aromatic and heteroaromatic compounds to form amides. Similarly, aryl isothiocyanates can be used to synthesize thioamides. rsc.orgrsc.org These reactions are typically promoted by a Brønsted superacid, such as triflic acid. rsc.orgrsc.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the protonated isocyanate or isothiocyanate acts as the electrophile.

The use of a strong acid activates the isocyanate, making the carbonyl carbon more electrophilic and susceptible to attack by the electron-rich arene. This methodology provides a direct route to N-aryl amides and thioamides, which are important structural motifs in medicinal chemistry and materials science. rsc.org

A significant advantage of the Friedel-Crafts arylation of isocyanates and isothiocyanates is the ability to perform the reaction under solvent-free conditions. rsc.orgrsc.org This approach offers benefits in terms of reduced environmental impact and simplified work-up procedures. rsc.org In many cases, the desired amide or thioamide product can be obtained in high yield after a short reaction time by simple filtration, without the need for further purification. rsc.org

The scope of this reaction is broad, encompassing a variety of electron-rich arenes and both aromatic and aliphatic isothiocyanates. rsc.orgrsc.org While the provided research does not explicitly list this compound as a substrate, its electron-rich aromatic ring and reactive isocyanate group make it a suitable candidate for such transformations. The table below, based on reported examples with other aryl isothiocyanates and isocyanates, illustrates the typical scope and efficiency of this reaction.

| Entry | Isothiocyanate/Isocyanate | Arene | Product | Yield (%) | Time (min) |

| 1 | Phenylisothiocyanate | Anisole | N-(4-methoxyphenyl)benzenecarbothioamide | 96 | 10 |

| 2 | Phenylisothiocyanate | 1,3-Dimethoxybenzene | N-(2,4-dimethoxyphenyl)benzenecarbothioamide | 95 | 10 |

| 3 | Phenylisothiocyanate | Thiophene | N-(thiophen-2-yl)benzenecarbothioamide | 92 | 15 |

| 4 | Cyclohexylisothiocyanate | Thiophene | N-(thiophen-2-yl)cyclohexanecarbothioamide | 90 | 20 |

| 5 | Phenylisocyanate | Anisole | N-(4-methoxyphenyl)benzamide | 90 | 15 |

This table is representative of the reaction scope as reported in the literature for various isothiocyanates and isocyanates under solvent-free, triflic acid-catalyzed conditions. rsc.orgrsc.org

Advanced Spectroscopic Characterization and Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers profound insights into the molecular vibrations and, consequently, the functional groups present in 1-Isocyanato-3,5-dimethoxybenzene.

Fourier Transform Infrared (FT-IR) spectroscopy is a definitive tool for identifying the isocyanate (–N=C=O) functional group. This group exhibits a strong and highly characteristic absorption band due to its asymmetric stretching vibration. spectroscopyonline.com In aryl isocyanates, this peak is typically observed in a relatively clear region of the spectrum, from 2240 to 2280 cm⁻¹. spectroscopyonline.com For this compound, the FT-IR spectrum is dominated by this intense, sharp band, confirming the presence of the isocyanate moiety. spectroscopyonline.comspecac.com The position of this band can be sensitive to the electronic environment; however, it remains one of the most unambiguous signals in the infrared spectrum. paint.org Other significant absorptions include C-H stretching of the aromatic ring and methoxy (B1213986) groups, C=C stretching vibrations of the benzene (B151609) ring, and strong C-O stretching bands from the methoxy ethers.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~ 2270 | Strong, Sharp | Asymmetric stretch of Isocyanate (–N=C=O) | specac.compaint.org |

| 3000 - 2840 | Medium | C-H Stretch (Aromatic and Methoxy) | |

| ~ 1600, ~1470 | Medium-Weak | C=C Aromatic Ring Stretch | |

| ~ 1205 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) | |

| ~ 1065 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides valuable information about the molecular structure, particularly for symmetric and non-polar bonds. researchgate.net In the case of this compound, the symmetric stretching vibration of the isocyanate group, though typically weaker than the asymmetric stretch in IR, can be observed in the Raman spectrum. More significantly, the Raman spectrum offers clear signals for the aromatic ring's skeletal vibrations and the symmetric "breathing" mode of the substituted benzene ring. nih.gov This technique helps to confirm the substitution pattern on the aromatic framework and provides a more complete vibrational profile of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise carbon-hydrogen framework of this compound.

The ¹H NMR spectrum of this compound reveals the distinct chemical environments of the protons. Due to the molecule's symmetry, the two protons at the C2 and C6 positions of the benzene ring are chemically equivalent, as are the six protons of the two methoxy groups at C3 and C5. This results in a simple spectrum. The protons of the two methoxy (–OCH₃) groups are expected to produce a single, sharp singlet. The aromatic protons at the C2 and C6 positions will appear as a doublet, while the proton at the C4 position will appear as a triplet due to coupling with the two adjacent protons. The integration of these signals corresponds to a 6:2:1 ratio, confirming the structure. Based on data from the analogous compound 1,3,5-trimethoxybenzene, the methoxy protons are expected around 3.7 ppm, with the aromatic protons appearing further upfield, around 6.0-6.2 ppm. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| ~ 6.2 | t (triplet) | 1H | Ar-H (at C4) | chemicalbook.com |

| ~ 6.1 | d (doublet) | 2H | Ar-H (at C2, C6) | chemicalbook.com |

| ~ 3.75 | s (singlet) | 6H | -OCH₃ (at C3, C5) | chemicalbook.com |

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. Each chemically distinct carbon atom in the molecule produces a unique signal. The spectrum will show signals for the isocyanate carbon, the four distinct aromatic carbons (C1, C2/C6, C3/C5, and C4), and the methoxy carbons. The isocyanate carbon (–N=C=O) typically appears around 120-130 ppm. The carbons bearing the electron-donating methoxy groups (C3/C5) are highly shielded and appear upfield, while the carbon attached to the isocyanate group (C1) is deshielded and appears downfield. chemicalbook.comresearchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Reference |

| ~ 161 | C3, C5 (C-O) | researchgate.net |

| ~ 133 | C1 (C-NCO) | chemicalbook.com |

| ~ 125 | C=O (Isocyanate) | chemicalbook.com |

| ~ 107 | C4 | researchgate.net |

| ~ 98 | C2, C6 | researchgate.net |

| ~ 56 | -OCH₃ | researchgate.net |

Beyond basic 1D NMR, advanced techniques are crucial for studying the reactivity of this compound. In-situ or flow NMR spectroscopy can be employed for real-time reaction monitoring. magritek.compharmtech.com This allows for the tracking of reactant consumption and product formation, providing valuable kinetic and mechanistic data for reactions involving the isocyanate group, such as urethane (B1682113) formation. magritek.comyoutube.com Techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to unambiguously assign all proton and carbon signals, confirming connectivity. For more complex derivatives, Nuclear Overhauser Effect (NOE) experiments can help in determining stereochemical assignments. Furthermore, the use of different nuclei, such as ¹⁵N NMR, can offer more direct insight into the electronic environment of the isocyanate nitrogen, although this often requires isotopic labeling due to low natural abundance. researchgate.net These advanced methods provide a dynamic and deeply detailed understanding of the molecule's chemical behavior. pharmtech.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Studies

Electronic Transitions and Chromophore Analysis

The electronic absorption profile of this compound in the UV-Vis region is primarily determined by the benzene chromophore, modified by the presence of the isocyanate (-NCO) and two methoxy (-OCH₃) substituents. The UV spectrum of benzene itself exhibits three characteristic absorption bands originating from π→π* transitions. spcmc.ac.in The introduction of substituents on the benzene ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (εmax).

Substituents with non-bonding electrons, such as the methoxy groups, can engage in resonance with the aromatic π-system, typically causing a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands. spcmc.ac.in The isocyanate group also influences the electronic spectrum. Studies on similar molecules like phenyl isocyanate and m-tolyl isocyanate show that the first ππ* transitions are observed in the ultraviolet region. researchgate.net For instance, the 0-0 band for phenyl isocyanate is found at approximately 36,354 cm⁻¹ (about 275 nm). researchgate.net

For this compound, the combined electronic effects of the two electron-donating methoxy groups and the isocyanate group are expected to result in significant shifts of the benzene absorption bands. The electronic transitions are likely to be of a π→π* character, and the presence of multiple chromophores can lead to a complex spectrum. mdpi.com

Table 1: Expected UV-Vis Absorption Data for this compound based on Analogous Compounds

| Transition Type | Expected Wavelength Range (nm) | Comments |

| Primary Band (π→π) | 210 - 240 | Shifted from benzene's 204 nm band due to substitution. spcmc.ac.in |

| Secondary Band (π→π) | 270 - 290 | Shifted from benzene's 256 nm band; may exhibit fine structure. spcmc.ac.in |

Note: The data in this table are estimated based on the typical effects of methoxy and isocyanate substituents on the benzene chromophore as detailed in the provided sources.

Monitoring Photochemical Reactions and Photogeneration of Amines

UV-Vis spectroscopy is a powerful tool for monitoring the progress of photochemical reactions involving this compound. The isocyanate functional group is highly reactive and can undergo various photochemical transformations, including the photogeneration of amines. radtech.org This process is particularly relevant in applications like photocurable coatings and adhesives.

One method for the photogeneration of amines involves the decomposition of carbamates derived from isocyanates. radtech.org For example, benzophenone (B1666685) oxime carbamates can be synthesized from isocyanates and subsequently irradiated with UV light to release the free isocyanate and, eventually, generate amines. The progress of such reactions can be monitored by observing changes in the UV-Vis spectrum. However, a more direct method for tracking the consumption of the isocyanate is through infrared (IR) spectroscopy, where the strong, sharp absorbance of the isocyanate group (around 2270 cm⁻¹) is monitored. radtech.org A decrease in the intensity of this IR peak signifies the consumption of the isocyanate during the reaction.

The photogeneration of amines from a precursor derived from this compound would be a key reaction to study. The resulting amine, 3,5-dimethoxyaniline (B133145), would have a distinctly different UV-Vis absorption spectrum from the parent isocyanate, allowing for spectroscopic monitoring of the conversion. The formation of the amine can be part of a crosslinking process, where the photogenerated amine rapidly reacts with remaining isocyanate groups. radtech.org

Mass Spectrometry (MS) Applications

Elucidation of Molecular Fragmentation Patterns

Mass spectrometry provides critical information about the molecular weight and structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound (C₉H₉NO₃) is 179.17 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is expected to first form a molecular ion (M⁺˙) with an m/z value corresponding to its molecular weight.

The fragmentation of this molecular ion would likely proceed through several characteristic pathways, influenced by the stability of the resulting fragments. Key fragmentation steps for aromatic isocyanates often involve:

Loss of the isocyanate group: Cleavage of the C-N bond to lose a ·NCO radical, leading to a [M-NCO]⁺ ion.

Loss of carbon monoxide: Ejection of a CO molecule from the isocyanate group, resulting in a nitrene radical cation [M-CO]⁺˙.

Fragmentation of methoxy groups: Loss of a methyl radical (·CH₃) to form a [M-CH₃]⁺ ion, or loss of formaldehyde (B43269) (CH₂O) via rearrangement.

Based on the structure of this compound and fragmentation patterns of similar molecules like 3,5-dimethylphenyl isocyanate, a table of expected major fragments can be proposed. nih.govnist.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Description | Proposed Structure/Formula | Expected m/z |

| Molecular Ion | [C₉H₉NO₃]⁺˙ | 179 |

| Loss of Methyl Radical | [C₈H₆NO₃]⁺ | 164 |

| Loss of Carbon Monoxide | [C₈H₉NO₂]⁺˙ | 151 |

| Loss of Isocyanate Radical | [C₈H₉O₂]⁺ | 137 |

| Loss of CH₃ and CO | [C₇H₆NO₂]⁺ | 136 |

Note: The m/z values are for the most abundant isotopes and are based on general fragmentation rules for aromatic ethers and isocyanates.

Identification of Reaction Intermediates and Products

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for identifying the products and transient intermediates formed during reactions of this compound. Isocyanates are known to react with nucleophiles such as water, alcohols, and amines. A key application of LC-MS is in studying the reaction of isocyanates with biological molecules, such as the antioxidant glutathione (B108866) (GSH). nih.gov

For instance, studies on methylene (B1212753) diphenyl diisocyanate (MDI) have shown that it reacts with glutathione to form various conjugates. nih.gov LC-MS and LC-MS/MS analyses were able to identify mono- and bis-glutathione adducts, as well as products with partially hydrolyzed MDI. nih.gov These studies provide a model for how the reactivity of this compound could be investigated.

If this compound were reacted with a nucleophile like glutathione, LC-MS could be used to identify the resulting adducts. The high mass accuracy and fragmentation data from tandem MS (MS/MS) would confirm the structure of the products, showing, for example, the addition of the 3,5-dimethoxyphenylcarbamoyl group to the thiol or amino functions of the reacting molecule. This approach is crucial for understanding the metabolism and potential biological interactions of the compound. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 1-isocyanato-3,5-dimethoxybenzene. These calculations provide a quantitative description of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the optimized geometry of this compound. These calculations help in understanding the spatial arrangement of atoms and the distribution of electron density within the molecule. The presence of methoxy (B1213986) groups is known to influence the electronic properties of the aromatic ring, which in turn affects the reactivity of the isocyanate group.

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. For aromatic isocyanates, the HOMO is typically located on the phenyl ring, while the LUMO is often centered on the N=C=O group. The energy gap can be correlated with the molecule's propensity to undergo nucleophilic or electrophilic attack.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling allows for the exploration of potential reaction pathways for this compound, providing insights into the mechanisms and energetics of its transformations.

The isocyanate group is highly reactive and can undergo a variety of transformations, including cycloaddition reactions. Theoretical studies on the reactions of phenyl isocyanates with other molecules, such as ynamides, have shown that the reaction can proceed through different pathways, leading to various products. The energetics of these pathways, including the calculation of activation energies, helps in determining the most likely reaction mechanism. For instance, the [2+2] cycloaddition of phenyl isocyanate with an ynamide to form a β-lactam was found to have a lower activation energy compared to the [4+2] cycloaddition pathway.

Computational analysis is instrumental in predicting the selectivity of reactions involving this compound. By modeling the transition states of different possible reaction pathways, it is possible to determine which products are favored kinetically and thermodynamically. This is particularly important in complex reactions where multiple isomers can be formed. The computational investigation of the reaction between phenyl isocyanate and ynamides, for example, elucidated the preference for the formation of certain constitutional isomers based on the stability of the transition states.

Molecular Dynamics Simulations for Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the provided context, this computational technique is generally used to study the interactions between molecules over time. Such simulations could provide valuable information on how molecules of this compound interact with each other and with solvent molecules, which is crucial for understanding its behavior in bulk phases and in solution.

Theoretical Prediction of Spectroscopic Properties (IR, NMR)

Computational chemistry provides a powerful lens for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in forecasting its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These computational models allow for the detailed assignment of vibrational modes and the prediction of chemical shifts.

Methodologies such as the B3LYP functional combined with a 6-311++G(d,p) basis set are commonly employed for such theoretical investigations on aromatic compounds. This approach has proven effective in generating theoretical spectra that correlate well with experimental findings for structurally similar molecules.

Theoretical Infrared (IR) Spectrum

The theoretical IR spectrum of this compound can be calculated to predict the vibrational frequencies of its functional groups. The isocyanate group (-N=C=O) is expected to exhibit a strong, characteristic absorption band at a high wavenumber due to its asymmetric stretching vibration. The methoxy groups (-OCH₃) and the benzene (B151609) ring will also produce a series of distinct peaks corresponding to various stretching and bending vibrations.

Below is a data table of predicted significant IR absorption bands based on computational analysis of this compound and comparison with related structures.

Table 1: Predicted IR Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~2270-2240 | N=C=O asymmetric stretching |

| ~3080-3000 | C-H aromatic stretching |

| ~2980-2940 | C-H asymmetric stretching (in -OCH₃) |

| ~2850-2820 | C-H symmetric stretching (in -OCH₃) |

| ~1600-1580 | C=C aromatic ring stretching |

| ~1470-1450 | C-H scissoring (in -OCH₃) |

| ~1290-1200 | C-O-C asymmetric stretching |

| ~1180-1150 | C-O-C symmetric stretching |

| ~850-750 | C-H out-of-plane bending (aromatic) |

Theoretical Nuclear Magnetic Resonance (NMR) Spectra

Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning the signals in experimentally obtained spectra to specific atoms within the molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is a frequently used DFT-based approach for calculating NMR shielding tensors, from which chemical shifts are derived.

The predicted chemical shifts are influenced by the electron density around each nucleus. The electronegative oxygen and nitrogen atoms in the methoxy and isocyanate groups, respectively, will significantly impact the chemical shifts of nearby carbon and hydrogen atoms.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H on C2/C6 | ~6.5 - 6.7 |

| H on C4 | ~6.3 - 6.5 |

| H in -OCH₃ | ~3.7 - 3.9 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C in N=C=O | ~125 - 130 |

| C1 (attached to -NCO) | ~135 - 140 |

| C3/C5 (attached to -OCH₃) | ~160 - 165 |

| C2/C6 | ~100 - 105 |

| C4 | ~95 - 100 |

| C in -OCH₃ | ~55 - 60 |

Polymerization Science and Materials Applications

Homopolymerization of Aryl Isocyanates

The homopolymerization of aryl isocyanates like 1-isocyanato-3,5-dimethoxybenzene can lead to the formation of polyisocyanates, which are known for their rigid, helical chain structures.

While specific studies on the crystalline and amorphous nature of poly(this compound) are not extensively documented, the properties of poly(aryl isocyanate)s are generally influenced by the substituents on the phenyl ring. The presence of the two methoxy (B1213986) groups in this compound would be expected to impact the packing of the polymer chains. The bulkiness and polarity of the methoxy groups might disrupt regular chain packing, potentially leading to a more amorphous polymer. However, the rigidity of the polyisocyanate backbone could still favor the formation of ordered, crystalline domains under specific polymerization conditions. The characterization of such polymers would typically involve techniques like X-ray diffraction (XRD) to identify crystalline regions and differential scanning calorimetry (DSC) to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), which distinguish between amorphous and crystalline states.

The anionic polymerization of isocyanates is a well-established method for producing high molecular weight polymers with controlled architectures. For aryl isocyanates, this process is often a "living" polymerization, meaning that the polymer chains continue to grow as long as monomer is available, and termination reactions are absent. This allows for the synthesis of polymers with narrow molecular weight distributions.

However, a common side reaction in the anionic polymerization of isocyanates is the formation of cyclic trimers (isocyanurates). The choice of initiator and reaction conditions is crucial to suppress this side reaction. Strong nucleophilic initiators, such as organometallic compounds (e.g., n-butyllithium) or alkali metal amides, are typically used. The specific nature of the initiator can influence both the rate of polymerization and the propensity for trimerization. For a substituted aryl isocyanate like this compound, the electronic effects of the methoxy groups would likely influence the susceptibility of the isocyanate group to nucleophilic attack and subsequent polymerization versus trimerization.

Table 1: Common Anionic Initiators for Isocyanate Polymerization and Their General Characteristics

| Initiator Class | Examples | General Characteristics |

| Organolithium Compounds | n-Butyllithium, sec-Butyllithium | Highly reactive, can lead to rapid polymerization. May require low temperatures to control the reaction and minimize side reactions. |

| Sodium Amide and Derivatives | Sodium amide (NaNH2) | Strong initiators, effective for a range of isocyanates. |

| Alkali Metal Alkoxides | Sodium methoxide, Potassium tert-butoxide | Can initiate polymerization, but may also promote trimerization depending on the reaction conditions. |

Copolymerization and Polyurethane Chemistry

This compound is also a valuable monomer for copolymerization, particularly in the synthesis of polyurethanes. Polyurethanes are formed through the reaction of diisocyanates with polyols.

In the synthesis of poly(ester-urethane)s, a diol (such as a polyester polyol) reacts with a diisocyanate. If this compound were used as a comonomer (in a difunctional form or as a chain terminator in a monofunctional capacity), its methoxy groups would be incorporated into the polymer backbone. These functional groups can enhance the polymer's polarity, potentially improving its adhesion to various substrates and altering its solubility characteristics. The aromatic nature of the monomer would contribute to the rigidity and thermal stability of the resulting polyurethane.

The general reaction for polyurethane formation is as follows:

R-N=C=O (Isocyanate) + R'-OH (Alcohol) → R-NH-COO-R' (Urethane)

By incorporating this compound, the properties of the final copolymer can be fine-tuned. For example, the presence of the methoxy groups might increase the polymer's resistance to certain solvents or improve its compatibility with other polar polymers in blends.

In recent years, there has been a growing interest in "green" chemistry, leading to the exploration of enzyme-catalyzed polymerization reactions. h-its.orgnih.gov Lipases, for instance, have been shown to catalyze the formation of urethane (B1682113) linkages under mild conditions. nih.gov This enzymatic approach offers several advantages over traditional chemical catalysis, including high selectivity and the avoidance of harsh reaction conditions and toxic catalysts.

While specific research on the enzyme-catalyzed polymerization of this compound is limited, the general principle involves the activation of the alcohol group by the enzyme, facilitating its reaction with the isocyanate. This method could provide a more sustainable route to polyurethanes and other copolymers incorporating this monomer.

Table 2: Comparison of Conventional and Enzyme-Catalyzed Urethane Synthesis

| Feature | Conventional Catalysis | Enzyme-Catalyzed Synthesis |

| Catalysts | Organometallic compounds (e.g., dibutyltin dilaurate), tertiary amines | Lipases, proteases |

| Reaction Conditions | Often requires elevated temperatures | Mild temperatures (typically 30-60 °C) |

| Selectivity | Can have side reactions | High chemo-, regio-, and enantioselectivity |

| Environmental Impact | May use toxic catalysts and solvents | "Green" process with biodegradable catalysts |

Design of Functional Polymeric Materials

The incorporation of functional groups into polymers is a key strategy for creating advanced materials with specific properties. The methoxy groups on this compound make it an attractive monomer for the design of functional polymers. These groups can be used as sites for post-polymerization modification, allowing for the attachment of other molecules to the polymer chain. This can be used to introduce a wide range of functionalities, such as:

Hydrophilicity: The polarity of the methoxy groups can increase the water-absorbing capacity of the polymer.

Biocompatibility: Polymers with specific functional groups can be designed to be more compatible with biological systems for medical applications.

Stimuli-Responsiveness: The functional groups could be designed to respond to changes in their environment, such as pH or temperature, leading to "smart" materials.

By utilizing controlled polymerization techniques like living anionic polymerization, it is possible to create well-defined polymer architectures, such as block copolymers, where segments containing the functional monomer are combined with other polymer blocks to achieve a desired combination of properties.

Photoresponsive Polymers and Photobase Generation

Photoresponsive polymers are a class of "smart" materials that can change their physical or chemical properties in response to light stimuli. nih.gov This responsiveness is typically achieved by incorporating photosensitive moieties into the polymer structure. nih.gov While direct studies on this compound in this context are not extensively documented, the principles of polyurethane chemistry allow for its potential use in creating photoresponsive materials.

One approach to inducing photoresponsiveness in polyurethanes is through the incorporation of photolabile groups. For instance, moieties such as o-nitrobenzyl groups can be integrated into the polymer backbone. nih.gov Upon irradiation with a specific wavelength of light, these groups can undergo cleavage, leading to a change in the polymer's structure and, consequently, its properties. This compound could be used to create polyurethane networks that contain such photo-cleavable groups, potentially introduced through the polyol component during polymerization.

Another strategy involves the use of photobase generators (PBGs). PBGs are compounds that release a basic species upon exposure to light. This photogenerated base can then catalyze reactions within the polymer matrix, leading to changes in its properties. While specific applications of this compound with PBGs are not detailed in available research, it is conceivable that a polyurethane matrix formed using this isocyanate could host a PBG, enabling light-induced modifications of the material.

Polymers for Chiral Chromatography Stationary Phases

In the field of separation science, chiral stationary phases (CSPs) are crucial for the separation of enantiomers. Polysaccharide derivatives, particularly those functionalized with aromatic carbamates, have proven to be highly effective as CSPs. nih.gov The synthesis of these materials often involves the reaction of the polysaccharide's hydroxyl groups with an appropriate isocyanate.

While direct utilization of this compound for this purpose is not prominently reported, extensive research has been conducted on structurally similar compounds, such as 3,5-dimethylphenyl isocyanate. nih.govmdpi.comnih.govresearchgate.net The derivatization of polysaccharides like cellulose and amylose with 3,5-dimethylphenyl isocyanate leads to the formation of cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), which are well-established and highly successful CSPs. nih.govnih.gov The chiral recognition capabilities of these CSPs are attributed to the formation of a helical polymer structure with chiral grooves, where interactions such as hydrogen bonding, π-π stacking, and steric hindrance contribute to the separation of enantiomers.

Given the structural analogy, it is plausible that this compound could be employed in a similar fashion to create novel polysaccharide-based CSPs. The presence of the methoxy groups in place of methyl groups would alter the electronic and steric properties of the carbamate (B1207046) moiety, potentially leading to different enantioselective properties. The electron-donating nature of the methoxy groups could enhance π-π interactions with certain analytes, while their size would influence the shape of the chiral cavities within the stationary phase.

Table 1: Comparison of Isocyanates Used in the Preparation of Polysaccharide-Based Chiral Stationary Phases

| Isocyanate | Resulting Carbamate on Polysaccharide | Key Structural Feature | Potential Impact on Chiral Recognition |

| 3,5-Dimethylphenyl isocyanate | 3,5-Dimethylphenylcarbamate | Two methyl groups on the phenyl ring | Provides steric hindrance and contributes to a well-defined chiral environment. nih.gov |

| This compound | 3,5-Dimethoxyphenylcarbamate | Two methoxy groups on the phenyl ring | Electron-donating methoxy groups could enhance π-π interactions; may alter the shape and polarity of the chiral selector. |

Aggregation-Induced Enhanced Emission in Polymer Host Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation. nih.govrsc.org This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov Polymers incorporating AIE-active luminogens (AIEgens) have garnered significant interest for applications in sensors, bio-imaging, and optoelectronic devices. mdpi.com

The role of the polymer host is critical in modulating the AIE effect. The polymer matrix can influence the dispersion and aggregation of the AIEgen, thereby affecting the emission properties. rsc.org While there is no specific mention of this compound in the context of AIE, the 3,5-dimethoxybenzene moiety, when part of a larger conjugated system, could potentially exhibit AIE characteristics. If a polyurethane were synthesized using this compound and a polyol containing an AIE-active unit, the resulting polymer could display AIE.

The properties of the polyurethane host, such as its polarity and rigidity, would play a crucial role in the AIE behavior. A rigid polymer backbone could contribute to the restriction of intramolecular motion of the AIEgen, thus enhancing the emission. The dimethoxybenzene units derived from the isocyanate could also influence the local environment of the AIEgen through electronic interactions.

Structure-Property Relationships in Polymeric Derivatives

Influence of this compound Incorporation on Thermal and Mechanical Properties

The thermal and mechanical properties of polyurethanes are largely determined by their segmented structure, consisting of hard and soft segments. mdpi.commdpi.com The hard segments are typically formed by the reaction of the diisocyanate and a chain extender, while the soft segments are derived from a long-chain polyol. mdpi.com The properties can be tuned by varying the chemical nature and ratio of these components. mdpi.com

The thermal stability of polyurethanes is often characterized by the onset of decomposition. The degradation of polyurethanes typically begins with the dissociation of the urethane linkage. nih.gov The electronic nature of the substituents on the aromatic ring of the isocyanate can affect the stability of this linkage. The electron-donating methoxy groups in the 3 and 5 positions might have a modest effect on the thermal stability of the urethane bond.

Table 2: General Influence of Isocyanate Structure on Polyurethane Properties

| Isocyanate Structural Feature | Effect on Thermal Properties | Effect on Mechanical Properties |

| Aromatic Ring | Generally increases thermal stability due to rigidity. mdpi.com | Contributes to hardness and tensile strength. ias.ac.in |

| Aliphatic Chain | Generally lower thermal stability compared to aromatic. | Contributes to flexibility and lower modulus. |

| Substituents on Aromatic Ring (e.g., Methoxy groups) | May influence packing of hard segments and decomposition temperature. | Can affect intermolecular forces, influencing modulus and strength. |

Modulation of Optical and Emission Characteristics

The incorporation of this compound can also be expected to modulate the optical properties of the resulting polymers. The dimethoxybenzene moiety is a chromophore that absorbs in the ultraviolet region of the electromagnetic spectrum. Its presence in a polymer will therefore affect the material's UV absorption characteristics.

Precursors for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of biologically active compounds and pharmaceuticals. The strategic incorporation of this compound into synthetic pathways allows for the efficient construction of these important molecular frameworks.

This compound has been utilized as a key reactant in the synthesis of various biologically active molecules. For instance, it is a crucial component in the preparation of potent and selective antagonists of the luteinizing hormone (LH) receptor. In one reported synthesis, this compound is reacted with a tetrahydrothienopyridine derivative to yield a urea-linked final product acs.org. This class of compounds has potential applications in the management of hormone-dependent disorders.

Furthermore, this isocyanate has been implicated in the synthesis of aminoindazole derivatives that function as kinase inhibitors google.com. Kinase inhibitors are a significant class of therapeutic agents, particularly in the field of oncology. The use of this compound allows for the introduction of the 3,5-dimethoxyphenylurea moiety, which can be crucial for the biological activity of the final compound.

The versatility of this compound is also demonstrated in its use for the preparation of pyrido[3,2-d]pyrimidines, which are another class of compounds with potential pharmaceutical applications google.com.

The 3,5-dimethoxyphenyl group present in this compound is a common feature in many pharmacologically active molecules. This is due to its favorable electronic and steric properties, which can influence the binding affinity and selectivity of a compound for its biological target.

The isocyanate group provides a convenient handle for incorporating this beneficial moiety into a variety of molecular scaffolds. For example, the reaction of this compound with primary or secondary amines to form ureas is a widely used strategy in medicinal chemistry. This urea (B33335) linkage is a key structural element in many kinase inhibitors and other therapeutic agents google.comgoogle.com.

The ability to readily form these urea derivatives makes this compound a valuable tool for the design and synthesis of new pharmacologically relevant scaffolds. The resulting compounds often exhibit improved pharmacokinetic and pharmacodynamic properties.

Building Blocks for Complex Molecular Architectures

Beyond its role as a precursor to specific biologically active compounds, this compound is also employed as a fundamental building block for the construction of more complex and diverse molecular architectures.

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of different but structurally related molecules, known as compound libraries. These libraries are then screened for biological activity to identify new drug leads.

This compound is well-suited for use in combinatorial chemistry due to the high reactivity and predictability of its isocyanate group. It has been specifically utilized in scavenger-assisted combinatorial processes for the preparation of libraries of urea and thiourea compounds google.com. In this approach, a diverse range of amines can be reacted with this compound in a parallel fashion to generate a library of corresponding ureas. The use of solid-supported scavengers simplifies the purification process, allowing for the efficient generation of large numbers of compounds.

Table 1: Representative Reactions in Combinatorial Library Synthesis

| Amine Reactant | Product Type |

| Primary Aliphatic Amine | N-alkyl-N'-(3,5-dimethoxyphenyl)urea |

| Secondary Aliphatic Amine | N,N-dialkyl-N'-(3,5-dimethoxyphenyl)urea |

| Primary Aromatic Amine | N-aryl-N'-(3,5-dimethoxyphenyl)urea |

| Secondary Aromatic Amine | N-aryl-N-alkyl-N'-(3,5-dimethoxyphenyl)urea |

This table illustrates the variety of urea compounds that can be generated from this compound and different classes of amines in a combinatorial fashion.

Currently, there is limited specific information available in the scientific literature regarding the direct application of this compound in asymmetric synthesis. Asymmetric synthesis focuses on the selective production of a single enantiomer of a chiral molecule. While the 3,5-dimethoxyphenyl group can be found in chiral ligands and catalysts, the direct participation of the isocyanate group of this specific compound in stereoselective transformations is not well-documented in the reviewed literature. Further research may be required to explore its potential in this specialized area of organic synthesis.

Reagents in Catalytic Transformations

Environmental Considerations and Sustainable Chemistry

Development of Green Synthetic Methodologies for Isocyanates

The core of green chemistry in isocyanate production lies in redesigning the synthetic process to minimize or eliminate the use and generation of hazardous substances. chemrxiv.orgpatsnap.com This involves a shift from traditional methods to innovative routes that offer improved safety, efficiency, and environmental performance.

The conventional method for producing isocyanates involves the use of phosgene (B1210022), an extremely toxic and corrosive gas. nih.govacs.org The significant health and environmental risks associated with phosgene have been a major impetus for the development of alternative, phosgene-free synthetic routes. universiteitleiden.nlrsc.org These "non-phosgene" methods are central to creating cleaner production pathways for aromatic isocyanates. researchgate.netaidic.it

Several phosgene-free strategies are being actively explored and implemented:

Reductive Carbonylation: This direct method involves the reaction of nitroaromatic compounds with carbon monoxide to form isocyanates. researchgate.netnih.gov Palladium-based catalysts are often necessary to facilitate this transformation and prevent unwanted side reactions. nih.gov While this route is concise, it often requires high pressures of carbon monoxide.

Thermal Decomposition of Carbamates: This is a prominent two-step non-phosgene process. researchgate.netaidic.it First, a carbamate (B1207046) is synthesized from an amine or nitro compound, which is then thermally decomposed (pyrolyzed) to yield the isocyanate and an alcohol, which can be recycled. nih.gov The development of efficient catalysts for carbamate decomposition is a key area of research, with various metal catalysts showing promise. researchgate.net

The Urea (B33335) Route: This method uses urea, alcohol, and amines as raw materials to first synthesize a carbamate, which is then decomposed to the isocyanate. researchgate.net A significant advantage of this process is that its by-products, alcohol and ammonia (B1221849), can be recycled to produce the starting materials, creating a "zero emission" potential. researchgate.net

The Dimethyl Carbonate (DMC) Method: In this route, DMC reacts with amines to form carbamates, which are then converted to isocyanates. researchgate.net This process avoids the use of phosgene and allows for the recycling of methanol (B129727), a by-product, to regenerate DMC, thus enhancing atom economy. researchgate.net

These alternative routes represent a significant step towards inherently safer and more sustainable isocyanate manufacturing, moving away from the hazards of the phosgene process. acs.orgaidic.it

Table 1: Comparison of Major Phosgene-Free Isocyanate Synthesis Routes

| Route | Starting Materials | Key Intermediates | Advantages | Challenges |

|---|---|---|---|---|

| Reductive Carbonylation | Nitroarenes, Carbon Monoxide | Nitrene complexes | Direct, one-step process. nih.gov | Often requires high pressure and precious metal catalysts. |

| Carbamate Decomposition | Amines/Nitro compounds, CO, Alcohols | Carbamates | Avoids phosgene; allows for reagent recycling. nih.gov | Requires a second, high-temperature decomposition step. nih.gov |

| Urea Route | Urea, Alcohols, Amines | Carbamates | Potential for "zero-emission" process; uses inexpensive urea. researchgate.net | Involves multiple reaction steps. |

| Dimethyl Carbonate (DMC) Route | Amines, Dimethyl Carbonate | Carbamates | Enhances atom economy through methanol recycling. researchgate.net | Catalyst development is crucial for efficiency. |

A frontier in green chemical synthesis is the use of enzymes as biocatalysts. nih.gov Enzymatic and biocatalytic methods are emerging as highly promising green alternatives for isocyanate synthesis, although this area is still in the early stages of research. nih.gov These biological catalysts offer the potential for high selectivity and can operate under mild reaction conditions, such as lower temperatures and pressures, which significantly reduces energy consumption. nih.gov

The primary advantages of enzyme-catalyzed approaches include:

High Selectivity: Enzymes can be highly specific to the substrates they act upon, leading to fewer by-products and cleaner reaction profiles.

Environmental Benignity: Enzymes are biodegradable and non-toxic, offering a more sustainable alternative to often-toxic metal-based catalysts. nih.gov

To further enhance the green credentials of isocyanate synthesis, researchers are exploring reaction conditions that eliminate the need for conventional solvents and metal catalysts.

Solvent-Free Conditions: The use of large quantities of volatile organic solvents in chemical manufacturing contributes to emissions and waste generation. Solvent-free approaches, such as mechanochemistry (reactions induced by mechanical force), are being investigated. For example, the synthesis of a bio-based diisocyanate intermediate has been achieved using solvent-free mechanochemical conditions for one of the key reaction steps, significantly improving the sustainability of the process. chemrxiv.org

Metal-Free Conditions: While many catalytic routes rely on metals, some of which can be toxic or expensive, metal-free alternatives are gaining traction. chemrxiv.org Research has demonstrated the feasibility of converting aromatic precursors to diamines (which can then be converted to diisocyanates) through a metal-free, base-promoted rearrangement reaction. chemrxiv.org Another approach involves the use of organocatalysts, which are small organic molecules that can catalyze reactions, offering a potentially less toxic and more sustainable alternative to metal catalysts. nih.gov The synthesis of isocyanates from carboxylic acids has been demonstrated using 4-dimethylaminopyridine (B28879) (DMAP), an organic catalyst. chemrxiv.org

By-Product Management and Waste Minimization Strategies

Effective management of by-products and the minimization of waste are fundamental pillars of sustainable chemical manufacturing. The goal is to move towards a circular economy model where resources are reused, and waste generation is minimized.

The catalysts used in isocyanate synthesis, particularly those based on expensive or rare metals like palladium, are prime candidates for recycling. nih.gov The economic and environmental benefits of catalyst recovery and reuse are substantial.

Key strategies for catalyst recycling include:

Heterogeneous Catalysis: Using solid-phase catalysts (heterogeneous catalysts) instead of soluble ones (homogeneous catalysts) simplifies the separation process. nih.gov These catalysts can be easily filtered from the reaction mixture and reused in subsequent batches.

Magnetic Catalysts: A novel approach involves immobilizing catalyst particles on a magnetic support. After the reaction, these catalysts can be efficiently recovered from the liquid phase using an external magnet, allowing for simple and effective recycling.

Table 2: Strategies for Catalyst and Reagent Reusability

| Strategy | Description | Example Application | Benefits |

|---|---|---|---|

| Heterogeneous Catalysis | Catalyst is in a different phase (e.g., solid) than the reactants (liquid/gas). | Supported metal catalysts or zeolites used in isocyanate synthesis. nih.gov | Easy separation by filtration, potential for continuous processes. nih.gov |

| Magnetic Recovery | Catalytic particles are attached to a magnetic nanomaterial support. | Recovery of a catalyst using an external magnetic field. | Rapid and efficient separation, high recovery rate. |

| Reagent Loop Design | Process is designed to regenerate and reuse by-products as starting materials. | Recycling methanol in the DMC route or alcohol in the carbamate decomposition route. researchgate.netnih.gov | Reduces raw material consumption, minimizes waste, improves atom economy. |

The ultimate goal of green chemistry is to design processes that are inherently non-polluting. This involves a holistic approach to process design, aiming to prevent waste generation at the source rather than treating it after it has been created.

Principles for designing processes with minimal hazardous waste include:

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time can maximize the yield of the desired product (e.g., 1-isocyanato-3,5-dimethoxybenzene) and minimize the formation of by-products and impurities.

Improving Atom Economy: Synthetic routes should be designed to incorporate the maximum amount of starting materials into the final product. Phosgene-free routes like the urea and DMC methods are often designed with this principle in mind. researchgate.net

Use of Safer Chemicals: Whenever possible, process design should prioritize the use of less toxic and less hazardous materials. The shift from phosgene to alternatives like dimethyl carbonate or even carbon dioxide as a carbonyl source exemplifies this principle. researchgate.net

By integrating these strategies, the chemical industry can develop manufacturing processes for compounds like this compound that are not only economically viable but also environmentally responsible and sustainable for the future.

Degradation Pathways and Environmental Fate of Aryl Isocyanates

Hydrolytic Stability and Environmental Mobility

The primary route for the environmental degradation of this compound is its reaction with water, a process known as hydrolysis. Due to the lack of significant water solubility, this reaction typically occurs at the interface between the chemical and water.

Hydrolytic Degradation Pathway:

The hydrolysis of an aryl isocyanate proceeds through a well-understood mechanism. The isocyanate group reacts with water to form an unstable carbamic acid intermediate. This intermediate rapidly decomposes, releasing carbon dioxide and forming the corresponding primary amine. For this compound, the primary hydrolysis product is 3,5-dimethoxyaniline (B133145).

Step 1: Formation of Carbamic Acid (CH₃O)₂C₆H₃NCO + H₂O → [(CH₃O)₂C₆H₃NHCOOH] (this compound + Water → 3,5-Dimethoxyphenylcarbamic acid (unstable))

Step 2: Decomposition to Amine and Carbon Dioxide [(CH₃O)₂C₆H₃NHCOOH] → (CH₃O)₂C₆H₃NH₂ + CO₂ (3,5-Dimethoxyphenylcarbamic acid → 3,5-Dimethoxyaniline + Carbon dioxide)